2-(2-萘氧基)丙酸

描述

Synthesis Analysis

The synthesis of intermediates related to 2-(2-Naphthyloxy)propanoic acid involves several chemical processes. For instance, the preparation of racemic 1-chloro-3-(1-naphthyloxy)-2-propanol, a related compound, from 1-naphthol and epichlorohydrin, has been improved. This compound was obtained in highly optically pure form through stereoselective hydrolysis of its acyl derivatives using whole cell preparations containing enzymes from native sources (Kapoor et al., 2003). Additionally, a facile method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor of anti-inflammatory agents like naproxen, involves Pd-catalyzed reactions and alkaline hydrolysis (Hiyama et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds related to 2-(2-Naphthyloxy)propanoic acid has been studied extensively. For example, the crystal structure of 1-(naphthylamino)-1-(p-chlorophenylhydrazono)-2-propanone, which is structurally similar, shows inter- and intramolecular hydrogen bonding and π–π stacked aromatic layers (Abdel-Jalil et al., 2015). Another study on (S)-2-methoxy-2-(9-phenanthryl)propanoic acid revealed the significance of T-shaped aromatic CH⋯π interactions in crystallization of 2-aryl-2-methoxypropanoic acid and amide (Ichikawa et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving naphthyl compounds often include various hydrogen bonding and aromatic interactions. For instance, supramolecular assemblies of 2-hydroxy-3-naphthoic acid with N-heterocycles show strong hydrogen bonds and weak X⋯π interactions (Pang et al., 2015). The formation of hydrogen-bonded structures in jet-cooled complexes of chiral chromophores like (±)-2-naphthyl-1-ethanol with (±)-2-amino-1-propanol also demonstrates the complexity of interactions in these molecules (Seurre et al., 2004).

Physical Properties Analysis

Physical properties such as crystal structures and molecular packing patterns are key aspects of naphthyl-containing compounds. The crystal structure of 4-(2-naphthyl)butanoic acid, for instance, forms cyclic dimers and exhibits a herringbone array of aromatic rings, highlighting the role of molecular shape in determining physical properties (Dobson & Gerkin, 1996).

Chemical Properties Analysis

The chemical properties of naphthyl-based compounds are influenced by their molecular structure and bonding interactions. For example, the anharmonic vibrational frequencies and NBO analysis of naphthalene acetic acid provide insights into the stability of the molecule arising from hyperconjugative interactions and charge delocalization, highlighting the importance of molecular structure in determining chemical properties (Kavitha et al., 2010).

科学研究应用

β-受体阻滞剂的合成:Kapoor 等人(2003 年)探索了 1-氯-3-(1-萘氧基)-2-丙醇(合成 β-受体阻滞剂的中间体)的动力学拆分,强调了其在生产普萘洛尔和萘多洛尔等药物中的作用。本研究强调了该化合物在药物合成中的重要性 (Kapoor 等人,2003).

遗传引入蛋白质:Chen 和 Tsao(2013 年)报告了将酪氨酸的 2-萘酚类似物遗传引入大肠杆菌的蛋白质中,表明在生化和基因工程应用中的潜力 (Chen 和 Tsao,2013).

有机合成:Bell 和 Duewell(1963 年)描述了使用 3-(1-X-2-萘氧基)丙酸合成各种苯并色满酮,突出了其在有机化学和材料科学中的作用 (Bell 和 Duewell,1963).

氘代普萘洛尔的合成:Walker 和 Nelson(1978 年)致力于合成氘代普萘洛尔(一种重要的 β-受体阻滞剂),证明了其在同位素标记化合物合成中的用途 (Walker 和 Nelson,1978).

手性分离技术:李乃(2001 年)研究了使用 HPLC 分离 1 α 萘氧基 3 异丙氨基 2 丙醇的对映异构体,表明在手性化学和药物分析中的应用 (李乃,2001).

荧光衍生化:Frade 等人(2007 年)探索了 3-(萘-1-基氨基)丙酸与氨基酸的偶联,为生物测定创建了荧光衍生物,说明了其在生物化学和分子生物学中的用途 (Frade 等人,2007).

属性

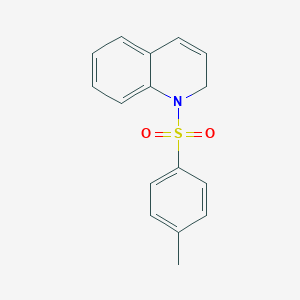

IUPAC Name |

2-naphthalen-2-yloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-9(13(14)15)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIVVAPMRQMNAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

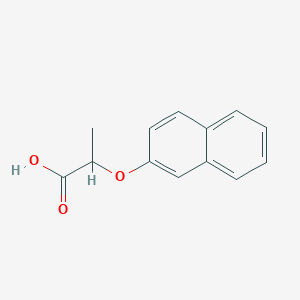

Canonical SMILES |

CC(C(=O)O)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00909140 | |

| Record name | 2-[(Naphthalen-2-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Naphthyloxy)propanoic acid | |

CAS RN |

10470-82-3 | |

| Record name | 2-(2-Naphthyloxy)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10470-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-(2-naphthalenyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010470823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Naphthalen-2-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。